4-(2-Amino-4-fluorophenyl)piperazin-2-one
Overview
Description
“4-(2-Amino-4-fluorophenyl)piperazin-2-one” is a synthetic compound . It is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C10H12FN3O . The structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl ring with a fluorine atom and an amino group attached .Scientific Research Applications
Fluorescent Logic Gates for Microenvironment Probing
Compounds with structures related to 4-(2-Amino-4-fluorophenyl)piperazin-2-one have been synthesized and utilized as fluorescent logic gates. These molecules, featuring a piperazine receptor and an aryl group, showcase solvent-polarity reconfigurable fluorescence. This property enables their use in probing cellular membranes and protein interfaces, providing a tool for understanding the microenvironment within biological systems (Gauci & Magri, 2022).
Diagnostic Probes for Neurodegenerative Diseases
A derivative of this compound has been applied in the development of a selective serotonin 1A (5-HT(1A)) molecular imaging probe. Used in PET imaging, this compound facilitates the quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research underscores the compound's potential in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).
Antimicrobial and Antimycobacterial Agents
Novel derivatives of this compound have shown significant antimicrobial activities. These compounds, synthesized through multistep reactions, have been tested against various microorganisms, demonstrating their potential as effective antimicrobial and antimycobacterial agents. This highlights the chemical's versatility and its potential applications in combating infectious diseases (Bektaş et al., 2007).
Antitumor and Antiproliferative Activities
Research into the antitumor and antiproliferative activities of this compound derivatives has uncovered their potential in cancer treatment. These compounds have demonstrated efficacy in inducing apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents. The structure-activity relationships of these molecules provide insights into designing more effective cancer therapies (Hanifeh Ahagh et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Derivatives of this compound have been explored for their enzyme inhibition properties, particularly targeting enzymes like dipeptidyl peptidase IV (DP-IV). These findings are significant for developing treatments for diseases like diabetes, where enzyme modulation can play a therapeutic role (Brockunier et al., 2004).
Properties
IUPAC Name |
4-(2-amino-4-fluorophenyl)piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSCQGRMLSIGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.